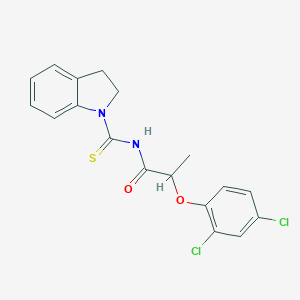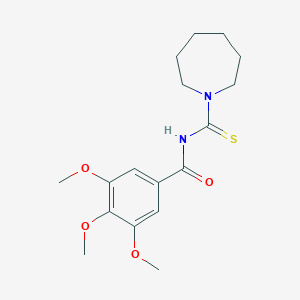![molecular formula C16H17N3O5S2 B467479 N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea CAS No. 642957-62-8](/img/structure/B467479.png)
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed to treat edema and hypertension. Furosemide is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the Loop of Henle in the kidneys. This results in increased urine output and decreased fluid accumulation in the body.
Mecanismo De Acción
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea works by inhibiting the Na-K-2Cl cotransporter in the ascending limb of the Loop of Henle. This results in increased excretion of sodium, chloride, and water, leading to decreased fluid accumulation in the body. This compound also has vasodilatory effects that can help to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can cause electrolyte imbalances such as hypokalemia, hyponatremia, and hypomagnesemia. This compound can also cause metabolic alkalosis due to increased excretion of hydrogen ions. In addition, this compound can cause ototoxicity, particularly when used in high doses or in combination with other ototoxic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has a number of advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action and pharmacokinetic profile. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for use in laboratory experiments. It can cause electrolyte imbalances and other physiological effects that may confound experimental results. In addition, this compound may not be suitable for use in certain experimental models, such as those that involve the study of renal function.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea. One area of interest is the development of new formulations or delivery systems that could improve the efficacy and safety of the drug. Another area of interest is the study of this compound in combination with other drugs for the treatment of various conditions. Additionally, there is ongoing research into the mechanisms of this compound-induced ototoxicity and potential strategies for mitigating this side effect.
Métodos De Síntesis
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form this compound.
Aplicaciones Científicas De Investigación
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in treating a variety of conditions such as congestive heart failure, pulmonary edema, and liver cirrhosis. This compound has also been used in the treatment of hypertension, although it is not typically the first-line therapy for this condition.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c20-15(14-2-1-9-24-14)18-16(25)17-12-3-5-13(6-4-12)26(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-11H2,(H2,17,18,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCDDWJXNAULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)



![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)
